molecular formula C12H11F B12517336 6-Fluoro-1-(propan-2-ylidene)-1H-indene CAS No. 819872-34-9

6-Fluoro-1-(propan-2-ylidene)-1H-indene

Cat. No.: B12517336
CAS No.: 819872-34-9
M. Wt: 174.21 g/mol
InChI Key: CWOYYCKNBZNIRG-UHFFFAOYSA-N
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Description

6-Fluoro-1-(propan-2-ylidene)-1H-indene is a fluorinated indene derivative. This compound is characterized by the presence of a fluorine atom at the 6th position of the indene ring and a propan-2-ylidene group at the 1st position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-(propan-2-ylidene)-1H-indene typically involves the fluorination of an indene precursor followed by the introduction of the propan-2-ylidene group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-(propan-2-ylidene)-1H-indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted indene derivatives with various functional groups.

Scientific Research Applications

6-Fluoro-1-(propan-2-ylidene)-1H-indene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-(propan-2-ylidene)-1H-indene involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The propan-2-ylidene group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1-(propan-2-ylidene)-1H-indene: Characterized by the presence of a fluorine atom and a propan-2-ylidene group.

    6-Fluoro-1-(methylidene)-1H-indene: Similar structure but with a methylidene group instead of a propan-2-ylidene group.

    6-Fluoro-1-(ethylidene)-1H-indene: Similar structure but with an ethylidene group instead of a propan-2-ylidene group.

Uniqueness

The presence of the propan-2-ylidene group in this compound provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

CAS No.

819872-34-9

Molecular Formula

C12H11F

Molecular Weight

174.21 g/mol

IUPAC Name

6-fluoro-1-propan-2-ylideneindene

InChI

InChI=1S/C12H11F/c1-8(2)11-6-4-9-3-5-10(13)7-12(9)11/h3-7H,1-2H3

InChI Key

CWOYYCKNBZNIRG-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=CC2=C1C=C(C=C2)F)C

Origin of Product

United States

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